Formoterol

Catalog No.
S586888
CAS No.
73573-87-2
M.F
C19H24N2O4
M. Wt
344.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formoterol

CAS Number

73573-87-2

Product Name

Formoterol

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)

InChI Key

BPZSYCZIITTYBL-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Solubility

Slightly (as fumarate salt)
In water, 1.12X10+4 mg/L at 25 °C /Estimated/
4.16e-02 g/L

Synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate, arformoterol, BD 40A, eformoterol, Foradil, formoterol, formoterol fumarate, formoterol fumarate, ((R*,R*)-(+-))-isomer, formoterol, ((R*,R*)-(+-))-isomer, Oxis

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Formoterol in Asthma Management

Formoterol is a long-acting beta2-adrenergic receptor agonist (LABA) that plays a significant role in scientific research on asthma treatment. Its primary function is to relax the muscles surrounding the airways, leading to bronchodilation and improved airflow in the lungs [].

  • Efficacy as a Reliever Medication

    Research has compared formoterol to salbutamol (SABA), another bronchodilator, for use as needed (reliever) therapy in asthma. Studies suggest formoterol is as effective, if not more effective, in relieving asthma symptoms compared to salbutamol []. Furthermore, using formoterol as a reliever may reduce the frequency of exacerbations requiring oral corticosteroids [].

  • Combination Therapy

    Formoterol is often combined with inhaled corticosteroids (ICS) for long-term asthma management. Studies have shown that the combination of formoterol and budesonide provides effective maintenance therapy when compared to monotherapy with either drug alone []. This combination therapy not only improves lung function and reduces symptom severity but also improves health-related quality of life scores for patients [].

Formoterol in COPD Research

Chronic obstructive pulmonary disease (COPD) is another respiratory condition where formoterol is a valuable research subject. Similar to asthma, formoterol acts as a bronchodilator in COPD, helping to ease breathing difficulties.

  • Improved Lung Function and Symptom Relief

    Clinical trials have demonstrated the effectiveness of inhaled formoterol, either alone or combined with other medications, in improving lung function and relieving COPD symptoms, particularly dyspnea (difficulty breathing) []. This translates to a better quality of life for COPD patients.

  • Reduced Exacerbation Risk

    Studies have shown that formoterol use can reduce the frequency of COPD exacerbations, which are episodes of worsening symptoms that may require hospitalization []. This finding highlights the potential of formoterol for preventing complications associated with COPD.

Physical Description

Solid

XLogP3

1.8

LogP

2.2
log Kow = 1.40 /Estimated/
2.2

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (76.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (69.23%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (23.08%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (30.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (30.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.0X10-14 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

43229-80-7
73573-87-2

Associated Chemicals

Formoterol fumarate;43229-80-7

Wikipedia

Formoterol
Formoterol fumarate

FDA Medication Guides

Foradil Certihaler
Formoterol Fumarate
POWDER;INHALATION
NOVARTIS
06/02/2010
Perforomist
SOLUTION;INHALATION
MYLAN SPECLT
05/29/2019
Foradil
03/02/2016

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Anaphylactic reactions, urticaria, angioedema, rash, and bronchospasm have been reported rarely with formoterol oral inhalation therapy.
Formoterol oral inhalation powder should not be initiated in patients with substantially worsening or acutely deteriorating asthma, which may be a life-threatening condition. Failure to respond to a previously effective dosage of formoterol may indicated substantially worsening asthma that requires reevaluation. If inadequate control of symptoms persists with supplemental beta2-agonist bronchodilator therapy (i.e., if there is a need to increase the dose or frequency of administration of the short-acting, inhaled bronchodilator), prompt reevaluation of asthma therapy is required, with special consideration given to the possible need for anti-inflammatory treatment (e.g., corticosteroids); however, extra/increased doses of formoterol should not be used in such situations.
Although uncommon at recommended dosages, clinically important changes in systolic and/or diastolic blood pressure, heart rate, and ECG (e.g. flattening of the T wave, prolongation of the QTc interval, ST-segment depression) have been associated with formoterol oral inhalation therapy and may necessitate discontinuance of the drug. Cardiovascular effects generally have resolved within a few hours. Like other sympathomimetic amines, formoterol should be used with caution in patients with cardiovascular disorders, especially coronary insufficiency, cardiac arrhythmias, or hypertension; in patient s withe seizure disorders or thyrotoxicosis; and in those who are unusually responsive to sympathomimetic amines.
For more Drug Warnings (Complete) data for FORMOTEROL (19 total), please visit the HSDB record page.

Biological Half Life

The average terminal elimination half-life of formoterol following inhalation is 7-10 hours, depending on the formulation given. The plasma half-life of formoterol has been estimated to be 3.4 hours following oral administration and 1.7-2.3 hours following inhalation.
Mean terminal: 10 hours

Use Classification

Human drugs -> Budesonide/Formoterol Teva Pharma B.V. -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Preparation: M. Murakami et al, DE 2305092; eidem, US 3994974 (1973, 1976 both to Yamanouchi)
Information available in 2004 indicated that Formoterol was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Denmark, Greece, Ireland
Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Barbados, Belgium, Belize, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Grenada, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Jamaica, Japan, Kenya, Libyan Arab Jamahiriya, Malawi, Malaysia, Malta, Mauritius, Mexico, Mozambique, Netherlands Antilles, Netherlands, New Zealand, Nicaragua, Nigeria, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Singapore, South Africa, Spain, Sudan, Suriname, Sweden, Switzerland, Thailand, Trinidad & Tobago, Turkey, Uganda, United Kingdom, United Republic of Tanzania, USA, Zambia, Zimbabwe (1,2) [NOTE: Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina-DI, Spain-DI (2)] /Formoterol fumerate/
Information available in 2004 indicated that Formoterol hemifumerate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Portugal, Singapore, Spain /Formoterol hemifumerate/

Clinical Laboratory Methods

HPLC determination in plasma.

Interactions

Concomitant treatment /with monoamine oxidase inhibitors, including furazolidine and procarbazine/ may prolong the QTc interval and increase the risk of ventricular arrhythmias; may increase chance of hypertensive reactions.
May increase risk of arrhythmias in patients receiving halogenated hydrocarbon anesthesia.
Concomitant treatment /with tricyclic antidepressants, disopyramide, phenothiazines, procainamide or quinidine/may prolong the QTc interval and increase the risk of ventricular arrhythmias.
/Alcohol, levodopa, levothyroxine, oxytocin/ may impair cardiac tolerance towards beta2-sympathomimetics.
For more Interactions (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

OXIS Contacts as a Risk Factor for Approximal Caries: A Retrospective Cohort Study

M S Muthu, M Kirthiga, Justin Cheoun Lee, Gurusamy Kayalvizhi, Vijay Prakash Mathur, Deivanayagam Kandaswamy, Naveen Jayakumar
PMID: 34467847   DOI:

Abstract

The purpose of the present study was to evaluate the individual susceptibility of four different types of OXIS contact areas (open [O], point [X], straight [I], and curved [S]) to approximal caries in children.
A retrospective cohort study was performed using clinical photographs and cone-beam computed tomography images of children, available from January 1, 2014, to August 31, 2015, showing the presence of at least one caries-free contact area between the primary molars. A single calibrated examiner scored 1,102 selected contacts using OXIS criteria from the occlusal view and subsequently evaluated the same contacts with a minimum follow-up period of one year for the presence of approximal caries.
Of the 1,102 contacts, 259 (23.5 percent) were found to be carious or restored due to approximal caries. Multivariate logistic regression analysis showed that only the type of contact played a significant role in caries prevalence (P<0.05). The odds ratios of OXIS contacts for the development of approximal caries were: S contact-147.4 (95 percent confidence interval [95% CI] equals 19.7 to 1101.7); I contact-24.5 (95% CI equals 3.4 to 177.9); X contact-1.1 (95% CI equals 1.0 to 12.5); and O contact-1.00 (reference).
Among the OXIS contacts, the S type was most susceptible to approximal caries due to its complex morphology. The broad contact areas, namely, I and S types, are at greater risk for approximal caries in primary molars than O and X contacts.


Inhaled budesonide for early treatment of COVID-19 - Authors' reply

Sanjay Ramakrishnan, Mona Bafadhel
PMID: 33991509   DOI: 10.1016/S2213-2600(21)00212-5

Abstract




Budesonid verhindert bei COVID-19 Übergang zu schwerem Verlauf

Dietrich Reinhardt
PMID: 33904080   DOI: 10.1007/s15006-021-9864-0

Abstract




Umeclidinium/Vilanterol Compared with Fluticasone Propionate/Salmeterol, Budesonide/Formoterol, and Tiotropium as Initial Maintenance Therapy in Patients with COPD Who Have High Costs and Comorbidities

Ravi Kalhan, David Slade, Riju Ray, Chad Moretz, Guillaume Germain, François Laliberté, Qin Shen, Mei Sheng Duh, Sean Dale MacKnight, Beth Hahn
PMID: 33911860   DOI: 10.2147/COPD.S298032

Abstract

Comorbidities in patients with chronic obstructive pulmonary disease (COPD) are associated with increased medical costs and risk of exacerbations. This study compared COPD-related medical costs and exacerbations in high-cost, high-comorbidity patients with COPD receiving initial maintenance treatment (IMT) with umeclidinium/vilanterol (UMEC/VI) versus fluticasone propionate/salmeterol (FP/SAL), budesonide/formoterol (B/F), or tiotropium (TIO).
This retrospective, matched cohort study identified patients from Optum's de-identified Clinformatics Data Mart database who initiated UMEC/VI, FP/SAL, B/F, or TIO between January 1, 2014 and December 31, 2018 (index date defined as date of the first fill). Eligibility criteria included age ≥40 years at index, ≥1 pre-index COPD diagnosis, no pre-index asthma diagnosis, 12 months of continuous insurance coverage pre-index, and high pre-index costs (≥80th percentile of IMT population) and comorbidities (Quan-Charlson comorbidity index ≥3). Propensity score matching was used to control for potential confounders. On-treatment COPD-related medical costs (primary endpoint) and exacerbations were evaluated.
Matched cohorts were well balanced on baseline characteristics (UMEC/VI vs FP/SAL: n=1194 each; UMEC/VI vs B/F: n=1441 each; UMEC/VI vs TIO: n=1277 each). Patients receiving UMEC/VI had significantly lower COPD-related medical costs versus FP/SAL (difference: $6587 per patient per year;
=0.048), and numerically lower costs versus B/F and TIO. Patients initiating UMEC/VI had significantly lower risk of COPD-related severe exacerbation versus FP/SAL (hazard ratio [95% CI]: 0.78 [0.62, 0.98];
=0.032), B/F (0.77 [0.63, 0.95];
=0.016), and TIO (0.79 [0.64, 0.98];
=0.028). The rate of COPD-related severe exacerbations was significantly lower with UMEC/VI versus FP/SAL (rate ratio [95% CI]: 0.73 [0.59, 0.91];
=0.008) and B/F (0.73 [0.59, 0.93];
=0.012), and numerically lower versus TIO (0.83 [0.68, 1.04];
=0.080).
These findings suggest that high-cost, high-comorbidity patients with COPD receiving UMEC/VI compared with FP/SAL, B/F, and TIO as IMT may have lower medical costs and exacerbation risk.


Yun Shi, Jason Pizzini, Hanzhou Wang, Falguni Das, Parveez Ahamed Abdul Azees, Goutam Ghosh Choudhury, Jeffrey L Barnes, Mengwei Zang, Susan T Weintraub, Chih-Ko Yeh, Michael S Katz, Amrita Kamat
PMID: 34029162   DOI: 10.1152/ajpendo.00651.2020

Abstract

Nonalcoholic fatty liver disease (NAFLD) is a spectrum of disorders ranging from hepatic steatosis [excessive accumulation of triglycerides (TG)] to nonalcoholic steatohepatitis, which can progress to cirrhosis and hepatocellular carcinoma. The molecular pathogenesis of steatosis and progression to more severe NAFLD remains unclear. Obesity and aging, two principal risk factors for NAFLD, are associated with a hyperadrenergic state. β-Adrenergic responsiveness in liver increases in animal models of obesity and aging, and in both is linked to increased hepatic expression of β
-adrenergic receptors (β
-ARs). We previously showed that in aging rodents intracellular signaling from elevated hepatic levels of β
-ARs may contribute to liver steatosis. In this study we demonstrate that injection of formoterol, a highly selective β
-AR agonist, to mice acutely results in hepatic TG accumulation. Further, we have sought to define the intrahepatic mechanisms underlying β
-AR mediated steatosis by investigating changes in hepatic expression and cellular localization of enzymes, transcription factors, and coactivators involved in processes of lipid accrual and disposition-and also functional aspects thereof-in livers of formoterol-treated animals. Our results suggest that β
-AR activation by formoterol leads to increased hepatic TG synthesis and de novo lipogenesis, increased but incomplete β-oxidation of fatty acids with accumulation of potentially toxic long-chain acylcarnitine intermediates, and reduced TG secretion-all previously invoked as contributors to fatty liver disease. Experiments are ongoing to determine whether sustained activation of hepatic β
-AR signaling by formoterol might be utilized to model fatty liver changes occurring in hyperadrenergic states of obesity and aging, and thereby identify novel molecular targets for the prevention or treatment of NAFLD.
Results of our study suggest that β
-adrenergic receptor (β
-AR) activation by agonist formoterol leads to increased hepatic TG synthesis and de novo lipogenesis, incomplete β-oxidation of fatty acids with accumulation of long-chain acylcarnitine intermediates, and reduced TG secretion. These findings may, for the first time, implicate a role for β
-AR responsive dysregulation of hepatic lipid metabolism in the pathogenetic processes underlying NAFLD in hyperadrenergic states such as obesity and aging.


Anti-asthma Drugs Formoterol and Budesonide (Symbicort) Induce Orofacial Clefts, Gastroschisis and Heart Septum Defects in an

Miroslav Peterka, Lucie Hubickova Heringova, Andrej Sukop, Renata Peterkova
PMID: 33910822   DOI: 10.21873/invivo.12397

Abstract

We had a case in which three consecutive pregnancies resulted in birth of three children with an orofacial cleft. Their mother suffered from bronchial asthma and was treated using symbicort (corticosteroid budesonide plus bronchodilator formoterol) during her pregnancies. A hypothesis was assessed: these anti-asthmatics can induce an orofacial cleft in experimental model.
A single administration of one of five increasing doses (including therapeutically used ones) of Symbicort, budesonide or formoterol was injected into the amnion of a chick embryo on day 4 or 5 of incubation. The teratogenic/lethal effects of the anti-asthmatics were assessed on a total of 600 embryos.
For budesonide, the teratogenic/lethal effect started at a dose 0.003 μg per embryo, for formoterol at 0.3 μg and for Symbicort 0.03 μg. Orofacial clefts and gastroschisis after exposure were found for all three anti-asthmatics. Heart septum defects occurred after exposure to formoterol.
The present results support those clinical/epidemiological studies pointing out that anti-asthmatics have the potential to induce orofacial clefts, gastroschisis and heart malformations during prenatal development in human.


Explore Compound Types